molecular formula C14H25NO4 B053883 Ethyl N-Boc-2-piperidineacetate CAS No. 118667-62-2

Ethyl N-Boc-2-piperidineacetate

Cat. No.: B053883
CAS No.: 118667-62-2
M. Wt: 271.35 g/mol
InChI Key: QATMVVBWPDEWBF-UHFFFAOYSA-N
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Description

Ethyl N-Boc-2-piperidineacetate is a chemical compound with the IUPAC name tert-butyl 2-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-Boc-2-piperidineacetate can be synthesized through a multi-step processThe reaction typically involves the use of ethyl chloroformate as a reagent under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-2-piperidineacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-Boc-2-piperidineacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-Boc-2-piperidineacetate involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-piperidine: Similar in structure but lacks the ethyl ester group.

    Ethyl 2-piperidineacetate: Similar but without the Boc protection.

    N-Boc-2-piperidone: Contains a ketone group instead of an ester.

Uniqueness

Ethyl N-Boc-2-piperidineacetate is unique due to its combination of the Boc protecting group and the ethyl ester group, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-8-6-7-9-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATMVVBWPDEWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555947
Record name tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118667-62-2
Record name tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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